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2'-Deoxy-3-methylpseudouridine

synthetic chemistry nucleoside analog synthesis process chemistry procurement

2'-Deoxy-3-methylpseudouridine (CAS 81691-10-3) is a synthetic C-nucleoside analog with molecular formula C₁₀H₁₄N₂O₅ and molecular weight 242.23 g/mol. It belongs to the pseudouridine family of modified nucleosides, distinguished by a C5–C1' carbon–carbon glycosidic bond in place of the canonical N1–C1' nitrogen–carbon linkage found in uridine.

Molecular Formula C10H14N2O5
Molecular Weight 242.23 g/mol
CAS No. 81691-10-3
Cat. No. B1209112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Deoxy-3-methylpseudouridine
CAS81691-10-3
Synonyms2'-deoxy-3-methylpseudouridine
Molecular FormulaC10H14N2O5
Molecular Weight242.23 g/mol
Structural Identifiers
SMILESCN1C(=O)C(=CNC1=O)C2CC(C(O2)CO)O
InChIInChI=1S/C10H14N2O5/c1-12-9(15)5(3-11-10(12)16)7-2-6(14)8(4-13)17-7/h3,6-8,13-14H,2,4H2,1H3,(H,11,16)/t6-,7-,8+/m0/s1
InChIKeyQDIHUJOIPYIRQS-BIIVOSGPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2'-Deoxy-3-methylpseudouridine (CAS 81691-10-3): A Synthetic C-Nucleoside for DNA-Level Pseudouridine Studies


2'-Deoxy-3-methylpseudouridine (CAS 81691-10-3) is a synthetic C-nucleoside analog with molecular formula C₁₀H₁₄N₂O₅ and molecular weight 242.23 g/mol [1]. It belongs to the pseudouridine family of modified nucleosides, distinguished by a C5–C1' carbon–carbon glycosidic bond in place of the canonical N1–C1' nitrogen–carbon linkage found in uridine [2]. The compound is the 2'-deoxy analog of 3-methylpseudouridine (m³Ψ), a naturally occurring modified nucleoside identified at position 1915 of Escherichia coli 23S ribosomal RNA [3]. First synthesized by Matsuda et al. in 1982, 2'-deoxy-3-methylpseudouridine serves as a reference standard and synthetic building block for probing nucleic acid structure and function, particularly in DNA contexts where the 2'-deoxy sugar configuration is required for phosphoramidite-based oligonucleotide synthesis [2].

Why 2'-Deoxy-3-methylpseudouridine Cannot Be Replaced by Other Pseudouridine Analogs in DNA-Focused Research


Substituting 2'-deoxy-3-methylpseudouridine with other in-class pseudouridine analogs introduces critical mismatches in sugar configuration, methylation site, or glycosidic bond character that fundamentally alter experimental outcomes. The 2'-deoxy sugar is essential for DNA polymerase compatibility and standard DNA phosphoramidite synthesis, whereas the ribo form (3-methylpseudouridine) is restricted to RNA applications [1]. The N3-methyl group confers distinct conformational preferences—the ribo analog 3-methylpseudouridine adopts a primarily syn conformation in solution (51:49 syn/anti ratio at 37 °C), in contrast to 3-methyluridine which preferentially adopts anti [2]—meaning that even among methylated pseudouridine derivatives, the methylation position (N3 vs. N1 vs. C5) dictates hydrogen-bonding capacity and base-pairing properties. Furthermore, the C–C glycosidic bond shared by all pseudouridine analogs confers resistance to acid hydrolysis and enzymatic glycosylase cleavage that is absent in standard N-glycosidic nucleosides such as 2'-deoxyuridine [3]. These three differentiation axes—sugar identity, methylation regiochemistry, and glycosidic bond type—cannot be simultaneously satisfied by any single substitute.

Quantitative Differentiation Evidence for 2'-Deoxy-3-methylpseudouridine Versus Closest Analogs


Synthetic Yield Differential: 2'-Deoxy-3-methylpseudouridine Requires 2.3-Fold Greater Synthetic Effort Than the Ribo Form

The synthesis of 3-methylpseudouridine (the ribo precursor) proceeds from pseudouridine in an 82% overall yield via trimethylsilylation, N1-acetylation, N3-methylation with dimethoxymethyldimethylamine, and saponification. In contrast, conversion of 3-methylpseudouridine to crystalline 2'-deoxy-3-methylpseudouridine requires additional 3',5'-protection with 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane, 2'-O-thiocarbonyl activation, tributyltin hydride-mediated Barton-McCombie deoxygenation, and deprotection, achieving only a 35% yield from the ribo intermediate [1]. This represents a 2.3-fold reduction in step efficiency for the deoxy analog.

synthetic chemistry nucleoside analog synthesis process chemistry procurement

N3-Methyl Regiochemistry: Conformational and Hydrogen-Bonding Differentiation from N1-Methyl Isomers

The N3-methyl group on the pseudouridine base confers a distinct conformational preference. Solution NMR studies of the ribo analog 3-methylpseudouridine at 37 °C in D₂O reveal a 51:49 syn/anti equilibrium ratio, whereas the structurally related 3-methyluridine preferentially adopts the anti conformation (59:41 anti/syn) [1]. This contrasts with N1-methylpseudouridine (m¹Ψ), which lacks the N3-methyl substitution and exhibits different hydrogen-bonding capacity at the Watson-Crick face. The N3-methyl modification mirrors the naturally occurring modification found at position 1915 of E. coli 23S rRNA, where it causes a slight increase in thermodynamic stability of the RNA hairpin relative to pseudouridine, while RNAs containing uridine or 3-methyluridine at the same position have similar stability [2].

nucleoside conformation NMR spectroscopy RNA modification biology

C–C Glycosidic Bond Stability: Resistance to Hydrolytic and Enzymatic Cleavage Versus N-Glycosidic Nucleosides

The C5–C1' carbon–carbon glycosidic bond in 2'-deoxy-3-methylpseudouridine replaces the acid-labile N1–C1' bond found in natural 2'-deoxyuridine. For the closely related analog 2'-deoxypseudouridine (dΨ, lacking only the N3-methyl group), oligonucleotides containing dΨ in place of 2'-deoxyuridine (dU) demonstrated complete resistance to uracil-DNA glycosylase (UDG)-catalyzed cleavage, whereas ODNs containing dU were rapidly hydrolyzed under identical assay conditions [1]. This enzymatic resistance is a direct consequence of the non-hydrolyzable C–C bond: UDG specifically recognizes and cleaves the N-glycosidic bond of deoxyuridine but cannot process the C–C linkage [1]. Additionally, pseudouridine and its C-nucleoside analogs are documented to be extremely stable under conditions of acid hydrolysis that quantitatively degrade standard N-glycosidic nucleosides, a property that initially confounded early structural characterization efforts [2].

DNA repair enzymology glycosidic bond stability oligonucleotide therapeutics

DNA vs. RNA Compatibility: 2'-Deoxy Sugar Enables DNA Polymerase and Phosphoramidite Chemistry

The defining structural feature differentiating 2'-deoxy-3-methylpseudouridine from 3-methylpseudouridine is the absence of the 2'-hydroxyl group on the ribofuranose ring. This single atomic difference (—H vs. —OH at the 2' position) determines compatibility with two distinct experimental workflows: (1) DNA phosphoramidite solid-phase synthesis, where the 2'-deoxy configuration is required to prevent branching and side reactions during chain assembly, and (2) DNA-dependent polymerase incorporation, where the 2'-OH is sterically incompatible with the DNA polymerase active site [1]. The ribo analog 3-methylpseudouridine phosphoramidite has been successfully synthesized and incorporated into RNA oligonucleotides representing helix 69 of E. coli 23S rRNA, demonstrating milligram-scale RNA production capability [2]. By extension, 2'-deoxy-3-methylpseudouridine—following phosphoramidite derivatization—enables analogous DNA-level studies. The N3-methyl-2'-deoxy combination is unique: 2'-deoxypseudouridine lacks the N3-methyl group, while pseudothymidine (1-methyl-2'-deoxypseudouridine) carries the methyl at N1 rather than N3 [3].

DNA oligonucleotide synthesis phosphoramidite chemistry polymerase substrate specificity

Biological Provenance: 2'-Deoxy-3-methylpseudouridine as a Synthetic Surrogate for a Naturally Occurring rRNA Modification

The ribo counterpart 3-methylpseudouridine (m³Ψ) is a naturally occurring post-transcriptional modification uniquely identified at position 1915 within domain IV of E. coli 23S ribosomal RNA, located in the highly conserved helix 69 region of the peptidyl transferase center [1]. The modification was characterized by liquid chromatography-mass spectrometry (LC-MS) comparison with chemically synthesized m³Ψ, with a molecular ion mass of 258 Da (Mᵣ) confirmed for the natural nucleoside [1]. 3-Methylpseudouridine is previously unknown in nature outside this specific rRNA context and is the only known methylated derivative of pseudouridine found in bacterial rRNA [1]. The 2'-deoxy analog (2'-deoxy-3-methylpseudouridine) is purely synthetic and has not been detected in natural DNA [2]. Its value lies in serving as: (i) a negative control for DNA-level studies where the natural modification is exclusively RNA-based, and (ii) a reference standard for LC-MS-based detection and quantification workflows targeting pseudouridine derivatives in biological matrices [1].

ribosomal RNA modification natural product reference standard mass spectrometry

Procurement-Driven Application Scenarios for 2'-Deoxy-3-methylpseudouridine Based on Verified Differentiation Evidence


DNA Repair Enzyme Mechanistic Studies Requiring Hydrolysis-Resistant Substrate Analogs

Investigators studying uracil-DNA glycosylase (UDG), thymine-DNA glycosylase (TDG), or mismatch-specific uracil-DNA glycosylase (MUG) can employ 2'-deoxy-3-methylpseudouridine-containing oligodeoxyribonucleotides as non-hydrolyzable substrate analogs. The C–C glycosidic bond confers complete resistance to enzymatic cleavage by DNA glycosylases that specifically target the N-glycosidic linkage [1]. Unlike 2'-deoxyuridine-containing ODNs, which are rapidly cleaved under standard assay conditions, ODNs incorporating 2'-deoxypseudouridine analogs inhibit UDG activity and enable co-crystallization or binding studies without substrate turnover [1]. The N3-methyl group further distinguishes this compound from 2'-deoxypseudouridine, providing an additional steric and electronic handle to probe active-site interactions.

Synthetic DNA Oligonucleotide Reference Standards for LC-MS-Based Nucleic Acid Modification Analysis

Analytical laboratories developing liquid chromatography-mass spectrometry (LC-MS) methods for detecting and quantifying pseudouridine derivatives in biological samples can use 2'-deoxy-3-methylpseudouridine as a synthetic reference standard. The compound's well-defined molecular weight (242.23 g/mol), characteristic C-nucleoside fragmentation pattern (absence of facile base loss due to the C–C bond), and structural relationship to the naturally occurring 3-methylpseudouridine (Mᵣ 258 Da) make it suitable for calibration and method validation [2]. Its purely synthetic origin eliminates the risk of biological matrix interference that accompanies naturally sourced standards.

Ribosomal RNA Structure-Function Studies Using DNA Mimics of Modified rRNA Domains

Structural biologists investigating the peptidyl transferase center of the bacterial ribosome can incorporate 2'-deoxy-3-methylpseudouridine into DNA chimeras or hybrid duplexes representing helix 69 of 23S rRNA (residues 1906–1924). The 3-methylpseudouridine modification at position 1915 causes a slight increase in thermodynamic stability of the RNA hairpin relative to unmodified pseudouridine, while methylation does not substantially alter the RNA hairpin structure as judged by imino proton NMR and circular dichroism spectroscopy [3]. The 2'-deoxy analog enables DNA-level crystallography or NMR studies that would be difficult with the more flexible ribo counterpart.

Internal Standard for Quantitative PCR or Sequencing-Based Pseudouridine Detection Workflows

Researchers developing next-generation sequencing methods for transcriptome-wide pseudouridine mapping (e.g., Ψ-seq, Pseudo-seq, or CMCT-based approaches) can use 2'-deoxy-3-methylpseudouridine as a spike-in control or calibration standard. Its structural similarity to naturally occurring pseudouridine derivatives, combined with the 2'-deoxy sugar that distinguishes it from RNA-derived signals, allows unambiguous differentiation from endogenous modified nucleosides in complex biological samples [2]. The N3-methyl group provides an additional mass tag for MS-based readout (Δ 14 Da from pseudouridine, Δ 16 Da from 2'-deoxyuridine).

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